DNMT1 Inhibitory Activity: Cytidine, N-benzoyl-3'-O-methyl- vs. 3'-O-Methylcytidine
Cytidine, N-benzoyl-3'-O-methyl- demonstrates moderate inhibitory activity against human DNMT1, with an IC50 of 27.9 μM against the N-terminal 600-residue deleted construct using poly(dI-dC) as substrate [1]. A closely related analog, 3'-O-Methylcytidine (lacking the N4-benzoyl group), shows an IC50 of 28.5 μM against recombinant DNMT1 under similar assay conditions, indicating nearly equipotent activity at this target [2]. However, Cytidine, N-benzoyl-3'-O-methyl- also exhibits inhibition against human TET2 (IC50: 13.0 μM) and DNMT3B (IC50: 37.2 μM), suggesting a broader epigenetic target profile that distinguishes it from 3'-O-Methylcytidine, where TET2 and DNMT3B data are not concurrently reported [3][4].
| Evidence Dimension | Human DNMT1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 27.9 μM (N-terminal 600-residue deleted DNMT1) |
| Comparator Or Baseline | 3'-O-Methylcytidine: IC50 = 28.5 μM (recombinant DNMT1) |
| Quantified Difference | ~1.02-fold difference (essentially equipotent for DNMT1) |
| Conditions | In vitro enzymatic assay; poly(dI-dC) substrate; human DNMT1 constructs |
Why This Matters
For researchers requiring a DNMT1 tool compound, Cytidine, N-benzoyl-3'-O-methyl- offers comparable potency to 3'-O-Methylcytidine with the added advantage of a multi-target epigenetic profile (TET2, DNMT3B), potentially enabling broader mechanistic studies without switching chemical scaffolds.
- [1] BindingDB BDBM50448491 (CHEMBL3126653). IC50: 2.79E+4 nM for human N-terminal 600 residues-deleted DNMT1. 2014. View Source
- [2] BindingDB BDBM50538692 (CHEMBL4649221). IC50: 2.85E+4 nM for human recombinant DNMT1. 2021. View Source
- [3] BindingDB BDBM50361471 (CHEMBL1614745). IC50: 1.30E+4 nM for human TET2 catalytic domain. Accessed 2026. View Source
- [4] BindingDB BDBM50538696 (CHEMBL4642377). IC50: 3.72E+4 nM for human recombinant DNMT3B. 2021. View Source
